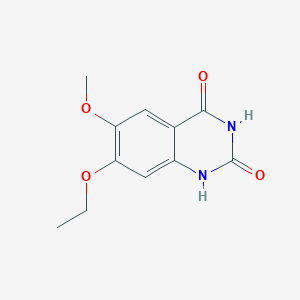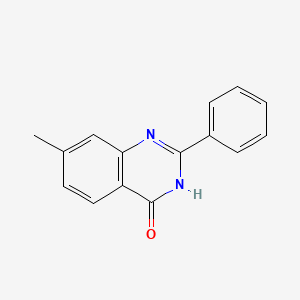
7-Methyl-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with a methyl group at the 7th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-2-phenylquinazolin-4(3H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, derivatives of quinazolinones are explored for their potential as therapeutic agents, particularly in treating cancer and infectious diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials requiring stable heterocyclic structures.
Mechanism of Action
The mechanism of action for 7-Methyl-2-phenylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. Molecular targets may include kinases, topoisomerases, or other critical proteins.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the methyl group at the 7th position.
7-Chloro-2-phenylquinazolin-4(3H)-one: Has a chlorine atom instead of a methyl group at the 7th position.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
7-Methyl-2-phenylquinazolin-4(3H)-one’s unique substitution pattern may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the methyl group can influence its lipophilicity, metabolic stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
7-methyl-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-7-8-12-13(9-10)16-14(17-15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |
InChI Key |
SQHDRGBPGNFYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



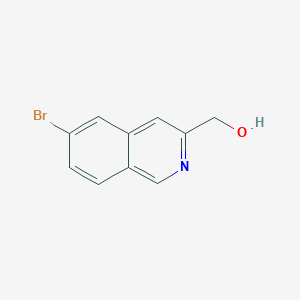
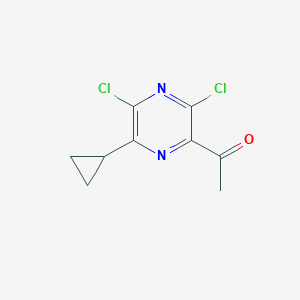


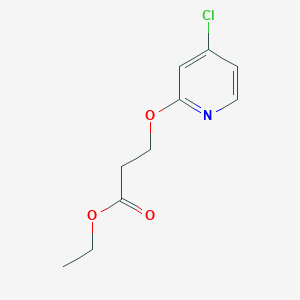

![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)
![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)

